An In-depth Technical Guide to N,N-Diethylbenzenesulfonamide: Properties, Structure, and Scientific Applications
An In-depth Technical Guide to N,N-Diethylbenzenesulfonamide: Properties, Structure, and Scientific Applications
This guide provides a comprehensive technical overview of N,N-Diethylbenzenesulfonamide, a molecule of significant interest within contemporary chemical and pharmaceutical research. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.
Core Molecular Profile and Physicochemical Properties
N,N-Diethylbenzenesulfonamide (CAS No. 1709-50-8) is a tertiary sulfonamide characterized by a benzene ring bonded to a sulfonyl group, which in turn is N,N-disubstituted with two ethyl groups.[1][2] This structure imparts a specific set of physicochemical properties that dictate its behavior in chemical and biological systems.
The benzenesulfonamide unit is a cornerstone in medicinal chemistry, appearing in a multitude of marketed drugs.[3][4] Understanding the properties of N,N-Diethylbenzenesulfonamide provides a fundamental baseline for designing more complex molecules and for studying metabolic pathways, such as N-dealkylation, which are critical in drug development.[3][4]
Key Physicochemical Data
Quantitative data for N,N-Diethylbenzenesulfonamide and a closely related analogue are summarized below. The inclusion of N,N-Diethyl-4-methylbenzenesulfonamide provides a valuable comparison point, illustrating how a minor structural modification (a para-methyl group) can influence physical properties like the melting point.
| Property | Value for N,N-Diethylbenzenesulfonamide | Value for N,N-Diethyl-4-methylbenzenesulfonamide | Reference |
| Molecular Formula | C₁₀H₁₅NO₂S | C₁₁H₁₇NO₂S | [1][2][5] |
| Molecular Weight | 213.30 g/mol | 227.32 g/mol | [1][2] |
| IUPAC Name | N,N-diethylbenzenesulfonamide | N,N-diethyl-4-methylbenzenesulfonamide | [1] |
| CAS Number | 1709-50-8 | 649-15-0 | [1][5] |
| Melting Point | Data not available | 60 °C | [6] |
| XLogP3-AA | 1.8 | Not available | [1] |
| Hydrogen Bond Donor Count | 0 | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 (2 sulfonyl oxygens, 1 nitrogen) | 3 | [1] |
Molecular Structure and Conformation
The three-dimensional structure of N,N-Diethylbenzenesulfonamide dictates its interaction with other molecules, including biological targets. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic studies on closely related sulfonamides provide deep insights into its likely conformation and intermolecular behavior.[7][8]
Structural Analysis
The molecule adopts a conformation where the nitrogen atom is bonded to the sulfur of the sulfonyl group. The geometry around the sulfur atom is approximately tetrahedral. Analysis of related structures, such as N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, reveals that a staggered conformation around the N-S bond is typically adopted.[7] The ethyl groups are flexible, with four rotatable bonds contributing to the molecule's conformational possibilities.[1]
In the solid state, related sulfonamide structures demonstrate the formation of dimers and other supramolecular assemblies through weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking of the benzene rings.[7][8] Although N,N-Diethylbenzenesulfonamide itself lacks a classic hydrogen bond donor (like an N-H proton), the potential for weak C-H···O interactions with the sulfonyl oxygens remains, influencing its crystal packing and physical properties.
Caption: 2D Molecular Structure of N,N-Diethylbenzenesulfonamide.
Synthesis and Characterization
The synthesis of N,N-Diethylbenzenesulfonamide is a standard academic and industrial procedure, valued for its high yield and reliability. The primary route involves the reaction of benzenesulfonyl chloride with diethylamine.
Standard Synthesis Protocol
This protocol describes a robust method for synthesizing N,N-Diethylbenzenesulfonamide from commercially available starting materials. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile with the nucleophilic secondary amine. The use of a tertiary amine base (like triethylamine) is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Benzenesulfonyl chloride
-
Diethylamine
-
Triethylamine or pyridine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled amine solution over 20-30 minutes. The dropwise addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N,N-Diethylbenzenesulfonamide can be purified by flash column chromatography on silica gel if necessary.
Caption: Workflow for the Synthesis of N,N-Diethylbenzenesulfonamide.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be validated through spectroscopic analysis.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically in the δ 7.5-7.9 ppm region) and two signals for the ethyl groups: a quartet for the -CH₂- protons (around δ 3.2-3.4 ppm) and a triplet for the -CH₃ protons (around δ 1.1-1.3 ppm), consistent with data from related structures.[9]
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (δ 125-140 ppm), the methylene carbons of the ethyl groups (around δ 42 ppm), and the methyl carbons (around δ 14 ppm).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional groups. Strong characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically appearing around 1340-1315 cm⁻¹ and 1185-1145 cm⁻¹, respectively.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 213. Subsequent fragmentation patterns would likely involve the loss of ethyl groups or cleavage of the S-N bond.[9]
Relevance and Applications in Research and Drug Development
N,N-Diethylbenzenesulfonamide serves as a vital model compound and structural scaffold in several areas of advanced research.
Model for Drug Metabolism Studies
The N,N-diethylamino group is a common feature in many pharmaceutical agents. The metabolic N-dealkylation of such groups, often catalyzed by cytochrome P450 enzymes, is a critical pathway that affects a drug's efficacy, duration of action, and potential for drug-drug interactions.[3][4]
Recent studies have utilized N,N-Diethylbenzenesulfonamide as a model substrate for investigating electrochemical methods that mimic these oxidative metabolic transformations.[3][9] This research, particularly focusing on Shono oxidation, allows for the controlled synthesis of mono- and di-dealkylated metabolites, providing valuable reference standards for pharmacokinetic and toxicological studies without the need for complex biological systems.[3][9]
Scaffold in Medicinal Chemistry
The broader class of benzenesulfonamides, for which N,N-Diethylbenzenesulfonamide is a parent structure, is of immense importance in drug discovery.[4][10] These scaffolds exhibit a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[10] While N,N-Diethylbenzenesulfonamide itself is not an active therapeutic, its derivatives are synthesized and tested for various biological activities. For instance, the synthesis of novel N,N-diethylamide-bearing sulfonamides has been explored for developing new antibacterial agents.[10]
The predictable chemistry and structural rigidity of the benzenesulfonamide core make it an excellent starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
N,N-Diethylbenzenesulfonamide is more than a simple organic molecule; it is a foundational tool for both fundamental and applied science. Its well-defined chemical properties, straightforward synthesis, and direct relevance to the ubiquitous sulfonamide functional group make it an indispensable compound for medicinal chemists and drug development professionals. A thorough understanding of its structure and reactivity provides a powerful platform for designing novel therapeutics and for elucidating the complex metabolic pathways that govern the fate of drugs in biological systems.
References
-
PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Várda, E.F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. [Link]
-
SpectraBase. N,N-diethyl benzene sulfonamide. John Wiley & Sons, Inc. [Link]
-
Gálico, D.A., et al. (2012). N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. Acta Crystallographica Section E. [Link]
-
Khan, I.U., et al. (2011). Diethyl-N,N′-[1,3-phenylenebis(methylene)]dibenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Ajani, O.O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Várda, E.F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PubMed Central. [Link]
-
PrepChem. Synthesis of N,N-Diethylbenzamide. [Link]
-
U.S. Environmental Protection Agency (EPA). Benzenesulfonamide, N,N-diethyl-. [Link]
-
Ajani, O.O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
-
Organic Syntheses. (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. [Link]
-
Várda, E.F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. ResearchGate. [Link]
Sources
- 1. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR [m.chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. N,N′-Diethyl-N,N′-[1,3-phenylenebis(methylene)]dibenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor | MDPI [mdpi.com]
- 10. journalcsij.com [journalcsij.com]
